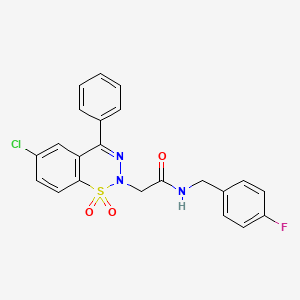
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide (2,5-DMDPA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the 2-cyano-3-substituted propanamide family, and is known for its high solubility and stability. 2,5-DMDPA has been used in a variety of scientific experiments, ranging from drug development to cell signaling studies.
Aplicaciones Científicas De Investigación
Antibacterial Activities : A related compound, "2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoyl chloride," has been studied for its antibacterial properties. It was used to synthesize new derivatives which showed potential in the development of antibacterial agents (El‐Ziaty & Shiba, 2007).
Antitumor Agents : Research on analogs of the compound has indicated strong antiproliferative activity, particularly in the context of cancer treatment. For example, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene was identified as a promising derivative against a wide panel of cancer cell lines, demonstrating the compound's potential in oncology research (Romagnoli et al., 2014).
Cytotoxic Natural Ester Synthesis : The synthesis of related compounds, such as "3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate," and its analogs have been explored for their cytotoxic effects on human tumor cell lines. This highlights the compound's relevance in drug discovery for cancer treatment (Hu et al., 2005).
Immunomodulating Activity : Some derivatives, specifically condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, have shown immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate antibacterial defenses in mice (Doria et al., 1991).
Photoluminescent Material : The electrooxidation of related compounds, like 2-amino-3-cyano-4-phenylthiophene, has been investigated, revealing potential as a new class of photoluminescent materials. This research could have implications for the development of new materials in electronics and display technology (Ekinci et al., 2000).
Solar Cell Applications : Studies on organic sensitizers for solar cell applications have shown that certain derivatives, like 2-cyano-acrylic acid, can significantly improve solar cell efficiency. This research contributes to the advancement of solar energy technology (Kim et al., 2006).
Propiedades
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-11-18(24-3)5-6-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFYOILWJMILHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



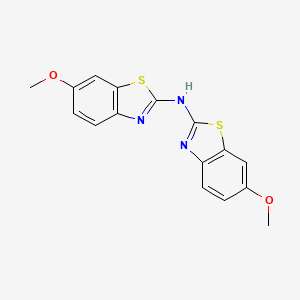
![1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3009140.png)
![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
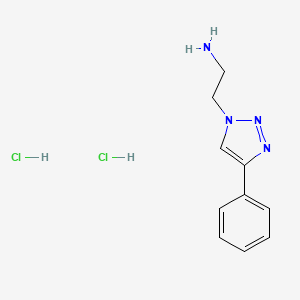
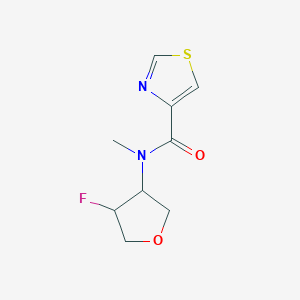

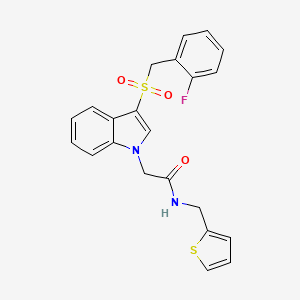
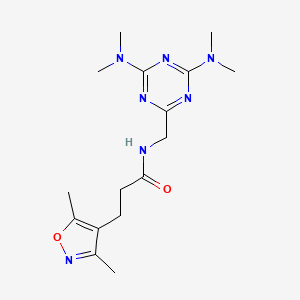
![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)
